molecular formula C14H13ClN2 B1240535 p-Toluoyl chloride phenylhydrazone CAS No. 25939-01-9

p-Toluoyl chloride phenylhydrazone

Cat. No.: B1240535
CAS No.: 25939-01-9
M. Wt: 244.72 g/mol
InChI Key: NCIYWTPIOZOIFT-VKAVYKQESA-N
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Description

p-Toluoyl chloride phenylhydrazone (TCPH) is a hydrazone derivative formed by the condensation of p-toluoyl chloride (4-methylbenzoyl chloride) with phenylhydrazine. Structurally, it features a benzoyl group substituted with a methyl group at the para position, linked to a phenylhydrazone moiety. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of heterocycles and bioactive molecules, as well as its role in metabolic studies in veterinary toxicology .

Key properties:

  • Molecular formula: C₁₄H₁₃ClN₂O
  • Synonyms: 4-Methylbenzoyl chloride phenylhydrazone, TCPH.
  • Synthesis: Typically prepared via Friedel-Crafts acylation using AlCl₃ in nitrobenzene at 60°C, yielding ~36% under optimized conditions .

Properties

CAS No.

25939-01-9

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

(1Z)-4-methyl-N-phenylbenzenecarbohydrazonoyl chloride

InChI

InChI=1S/C14H13ClN2/c1-11-7-9-12(10-8-11)14(15)17-16-13-5-3-2-4-6-13/h2-10,16H,1H3/b17-14-

InChI Key

NCIYWTPIOZOIFT-VKAVYKQESA-N

SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl

Synonyms

4-toluoyl chloride phenylhydrazone
p-toluoyl chloride phenylhydrazone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

TCPH belongs to the broader class of benzoyl chloride phenylhydrazones. Variations in substituents on the benzoyl group significantly alter reactivity and biological activity:

Compound Substituent (R) Key Features
p-Toluoyl chloride phenylhydrazone -CH₃ (para) Enhanced electron-donating effect; moderate steric bulk. High yield in Friedel-Crafts reactions .
Benzoyl chloride phenylhydrazone -H (para) Simpler structure; lower yields (15%) in coumarin synthesis due to reduced electronic activation .
p-Cyanobenzoyl chloride phenylhydrazone -CN (para) Strong electron-withdrawing group; lower yield (15%) due to steric and electronic hindrance .
p-(Methylthio)benzoyl chloride phenylhydrazone -SCH₃ (para) Thioether group enhances pesticidal activity; effective at 10–6000 ppm against arthropods .
Acetyl chloride p-nitrophenylhydrazone -NO₂ (para) Nitro group increases oxidative stability but reduces solubility .

Electronic Effects :

  • Electron-donating groups (e.g., -CH₃ in TCPH) activate the benzoyl ring for electrophilic substitution, improving reaction efficiency.
  • Electron-withdrawing groups (e.g., -CN, -NO₂) deactivate the ring, reducing yields in Friedel-Crafts reactions .

Reactivity Challenges :

  • TCPH’s methyl group reduces steric hindrance, enabling smoother nucleophilic attacks compared to bulkier substituents.
  • Nitro-substituted analogues face stability issues under acidic conditions, limiting their use in pH-sensitive reactions .

Table: Comparative Bioactivity

Compound Target Organism Effective Concentration (ppm)
TCPH Rhizoglyphus echinopus 500–1000
p-(Methylthio)benzoyl chloride phenylhydrazone Syphacia obvelata 10–50
Benzoyl chloride phenylhydrazone General arthropods >1000

Stability and Handling Considerations

  • TCPH : Stable under anhydrous conditions but hydrolyzes in moist environments. Requires storage at ≤4°C .
  • Nitro-Substituted Analogues : Prone to decomposition under UV light; necessitate dark storage .
  • Thioether Derivatives : Higher thermal stability but reactive toward oxidizing agents .

Q & A

Q. What are the standard protocols for synthesizing p-toluoyl chloride phenylhydrazone?

The synthesis typically involves reacting p-toluoyl chloride with phenylhydrazine derivatives. For example, p-toluoyl chloride is condensed with phenylhydrazine in dichloroethane under controlled conditions, often using catalysts like aluminum chloride or polyphosphoric acid to enhance yield. Reaction optimization may require temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Common methods include:

  • NMR spectroscopy : To confirm the presence of aromatic protons, hydrazone linkage (N–H), and methyl groups from the p-toluoyl moiety.
  • Melting point analysis : Comparing observed values with literature data (e.g., 138.5–142.5°C for alkylthio analogs) .
  • Elemental analysis : Validating C, H, N, and S content to ensure stoichiometric consistency .

Q. What safety precautions are critical when handling this compound?

Due to its reactivity:

  • Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture, as acyl chlorides readily hydrolyze to carboxylic acids.
  • Employ personal protective equipment (PPE) including gloves and goggles, referencing SDS guidelines for related compounds .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in cycloaddition reactions?

Studies show that temperature and solvent polarity significantly affect reaction pathways. For instance, thermal treatment (e.g., 160°C) of benzaldehyde phenylhydrazone with nitrilimines favors NH-group involvement, forming hydrazidines, whereas lower temperatures (25–80°C) promote cycloaddition at the C=N bond . Optimizing solvent systems (e.g., chloroform vs. carbon tetrachloride) can further modulate selectivity .

Q. What analytical challenges arise in detecting degradation products of this compound, and how can they be addressed?

Degradation via hydrolysis or thermal rearrangement may yield complex byproducts like benzil β-phenylosazone. Advanced techniques include:

  • LC-MS/MS : To trace low-abundance metabolites or decomposition intermediates.
  • Thermogravimetric analysis (TGA) : To study thermal stability and identify rearrangement products .
  • Isotopic labeling : Tracking bound residues in biological systems, as demonstrated in sheep erythrocyte metabolism studies .

Q. How can AI-driven tools enhance the reproducibility of this compound-based protocols?

Platforms like PubCompare.ai enable cross-referencing of literature protocols (e.g., solvent choices, catalyst ratios) and AI-driven optimization to mitigate batch-to-batch variability. For example, comparing phosphorylation steps in alkylthio analogs can highlight optimal reagent combinations and reaction durations .

Q. What strategies improve the yield of Wittig condensations involving this compound intermediates?

Key factors include:

  • Pre-activation of reagents : Converting p-toluoyl chloride to phosphonium salts enhances reactivity in Wittig reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dichloroethane) stabilize intermediates and reduce side reactions.
  • Catalytic additives : Using Lewis acids like aluminum chloride to accelerate hydrazone formation .

Methodological Notes

  • Data Contradictions : Discrepancies in melting points or yields across studies (e.g., alkylthio analogs vs. parent compounds ) may stem from impurities or divergent synthetic routes. Cross-validate protocols using orthogonal techniques.
  • Critical Parameters : Reaction pH and temperature are pivotal in avoiding decomposition; for example, phenylhydrazones are pH-sensitive and degrade under strongly acidic/basic conditions .

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